2-methoxy-3-methyl-9H-carbazole

Overview

Description

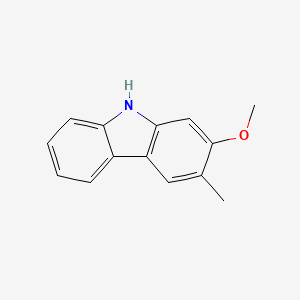

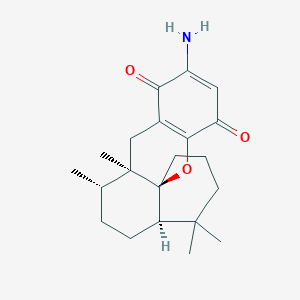

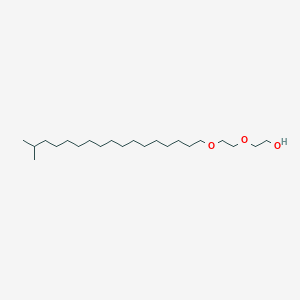

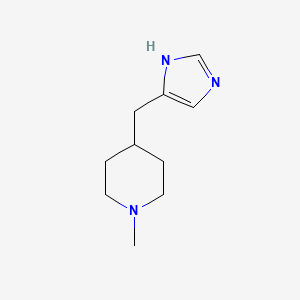

2-methoxy-3-methyl-9H-carbazole is a type of carbazole . It has a molecular formula of C14H13NO . The average mass is 211.260 Da and the monoisotopic mass is 211.09971 .

Molecular Structure Analysis

The InChI structure of 2-methoxy-3-methyl-9H-carbazole isInChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12 (10)15-13 (11)8-14 (9)16-2/h3-8,15H,1-2H3 . The SMILES structure is CC1=C (C=C2C (=C1)C3=CC=CC=C3N2)OC . Physical And Chemical Properties Analysis

2-methoxy-3-methyl-9H-carbazole has a molecular weight of 211.259 Da . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Gram Scale Synthesis

- Gram Scale Synthesis : Research led by Ma et al. (2014) discusses the synthesis of naturally occurring 2,7-dioxygenated carbazole alkaloids, including derivatives of 9H-carbazole, through an efficient Au-catalyzed cyclization reaction. This synthesis is significant for large-scale applications in scientific research (Ma et al., 2014).

Bacterial Biotransformation

- Bacterial Biotransformation : Waldau et al. (2009) studied the bacterial transformation of 9H-carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole. This work highlights the potential of microbial biotransformation in modifying carbazole derivatives for various applications (Waldau et al., 2009).

Synthesis of Olivacine Derivatives

- Antitumor Olivacine Derivatives : Jasztold-Howorko et al. (1994) synthesized a series of antitumor olivacine derivatives starting from a similar carbazole compound. These derivatives exhibited significant cytotoxicity and antitumor activity, highlighting the therapeutic potential of carbazole derivatives (Jasztold-Howorko et al., 1994).

Structural Analysis

- Crystallography of Natural Carbazole : Fun et al. (2009) isolated and structurally analyzed a natural carbazole compound from Clausena lansium. Their work provides insights into the molecular structure of carbazole derivatives, which is crucial for understanding their properties and applications (Fun et al., 2009).

Cytotoxic Constituents Study

- Cytotoxic Constituents from Clausena lansium : Jiang et al. (2014) identified new compounds including 6-methoxy-9H-carbazole-3-carboxylic acid, showcasing the cytotoxic properties of these compounds against various cancer cell lines. This research emphasizes the potential of carbazole derivatives in cancer treatment (Jiang et al., 2014).

Metal-Free Synthesis in Water

- One-Pot Metal-Free Synthesis : Biswas et al. (2014) developed a one-pot, metal-free protocol for synthesizing functionalized 9H-carbazole derivatives in water. This environmentally friendly method could be pivotal in the greener synthesis of carbazole derivatives (Biswas et al., 2014).

Bromination and Spectroscopy

- Bromination and Spectroscopic Study : Ponce et al. (2006) conducted a comprehensive study on the bromination of N- and C-substituted carbazoles and analyzed their spectroscopic properties. This work provides valuable information on the chemical behavior and electronic properties of bromocarbazole derivatives (Ponce et al., 2006).

Antifungal and Antibacterial Activity

- Antimicrobial Activity : Srinivasulu et al. (2007) synthesized novel carbazole derivatives and evaluated their antifungal and antibacterial activity. Their findings suggest that carbazole derivatives can be potential candidates for antimicrobial agents (Srinivasulu et al., 2007).

Total Synthesis of Carbazole Alkaloids

- Total Synthesis of Alkaloids : Bhatthula et al. (2019) demonstrated an efficient approach for the total synthesis of a series of carbazole alkaloids. This methodology is crucial for the production and study of these compounds in pharmaceutical research (Bhatthula et al., 2019).

Fluorescent and Thermoresponsive Polymers

- Polymer Synthesis : Lessard et al. (2012) synthesized fluorescent and thermoresponsive copolymers incorporating 9-(4-Vinylbenzyl)-9H-carbazole. Such polymers have potential applications in materials science and sensor technology (Lessard et al., 2012).

Reactivity with Aromatic Amines

- Interaction with Aromatic Amines : Stanishauskaite et al. (2000) investigated the reaction of a 9H-carbazole derivative with various aromatic amines. Understanding these interactions is essential for developing new chemical entities based on carbazole (Stanishauskaite et al., 2000).

Organocatalytic Synthesis in Water

- Green Synthesis in Water : Jaiswal et al. (2013) developed a green, catalytic procedure for synthesizing functionalized carbazoles in water. This approach is aligned with sustainable chemistry practices (Jaiswal et al., 2013).

Novel Free Radical Scavengers

- Carbazole as Radical Scavengers : Naik et al. (2010) synthesized carbazole conjugates and evaluated them as radical scavengers. This property could be beneficial in developing antioxidants and therapeutic agents (Naik et al., 2010).

Antimicrobial Activity of Derivatives

- Synthesis and Antimicrobial Evaluation : Salih et al. (2016) prepared new 9H-carbazole derivatives and tested their antimicrobial properties, indicating their potential in combating microbial infections (Salih et al., 2016).

Non-Linear Optical Properties

- Optical Properties of Carbazole Dyes : Lanke and Sekar (2016) investigated the photophysical and non-linear optical properties of carbazole-based dyes. This research is crucial for applications in photonics and optoelectronics (Lanke & Sekar, 2016).

Safety and Hazards

While specific safety and hazard information for 2-methoxy-3-methyl-9H-carbazole is not available, carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name |

2-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-13(11)8-14(9)16-2/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYPIAQQFQTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310471 | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-methoxy-3-methyl-9H-carbazole | |

CAS RN |

24224-28-0 | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

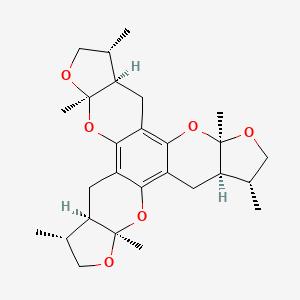

![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)

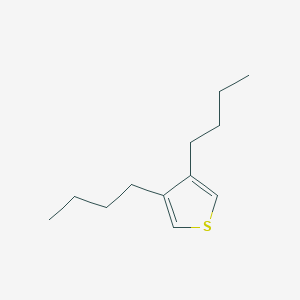

![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)